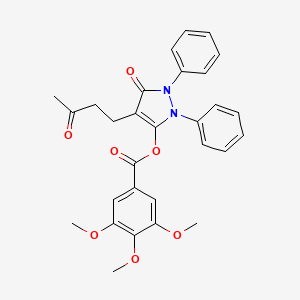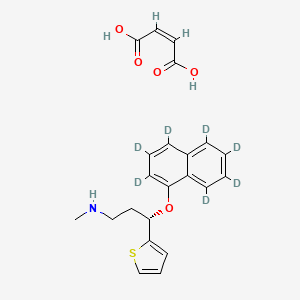
Duloxetine-d7 Maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Duloxetine-d7 Maleate is a deuterated form of Duloxetine Maleate. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in tracing the compound during pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Duloxetine-d7 Maleate involves the incorporation of deuterium into the Duloxetine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified and crystallized to obtain this compound in its desired form .
化学反应分析
Types of Reactions
Duloxetine-d7 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
科学研究应用
Duloxetine-d7 Maleate is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways of Duloxetine in the body.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of new drug formulations.
Biological Research: Used in studies involving neurotransmitter transporters and receptors.
Industrial Applications: Utilized in the development of new chemical processes and materials .
作用机制
Duloxetine-d7 Maleate exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound has a high affinity for serotonin and norepinephrine transporters, making it effective in treating conditions like depression and anxiety .
相似化合物的比较
Similar Compounds
Duloxetine Hydrochloride: Another form of Duloxetine with similar pharmacological properties.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with a different chemical structure.
Escitalopram: A selective serotonin reuptake inhibitor with a different mechanism of action
Uniqueness
Duloxetine-d7 Maleate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
属性
分子式 |
C22H23NO5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1/i2D,3D,4D,6D,7D,8D,9D; |
InChI 键 |
SJYDFHDOQMMHJX-MPWCXLOASA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


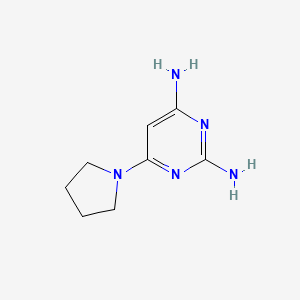
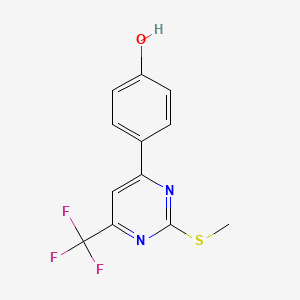
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)
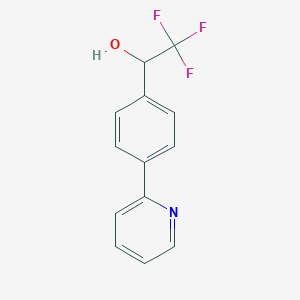
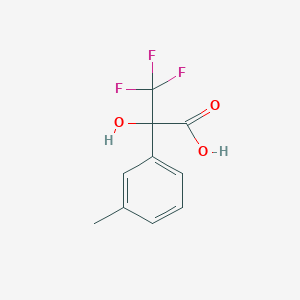
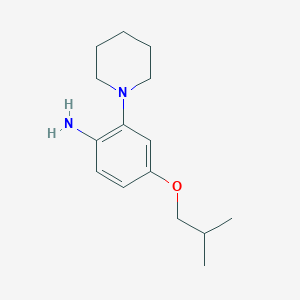
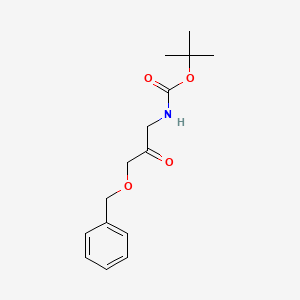

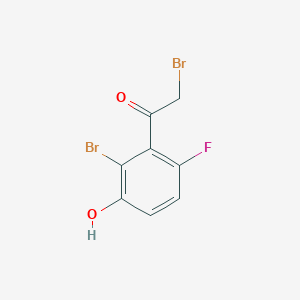
![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B13719458.png)
![4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid](/img/structure/B13719462.png)
![[4-Cyano-3-(trifluoromethyl)phenyl]formamide](/img/structure/B13719464.png)
